(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one
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Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with various reagents, its behavior under different conditions, and the products it forms .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.) .Safety And Hazards
properties
IUPAC Name |
(3S)-3-azido-4,4-dimethyloxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAQOABYPHYPF-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one |
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